(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand used in various catalytic processes. It is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. This compound is characterized by its unique structure, which includes a binaphthyl backbone and phosphine groups, contributing to its high reactivity and selectivity in catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.
Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with di-m-tolylphosphine chloride in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group using reagents like formaldehyde and formic acid or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced amine derivatives, and substituted phosphine ligands .
Scientific Research Applications
®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the development of chiral drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the production of chiral drugs with high enantiomeric purity.
Mechanism of Action
The mechanism of action of ®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, forming chiral metal complexes that facilitate asymmetric transformations. The binaphthyl backbone provides steric hindrance, ensuring high selectivity, while the phosphine groups enhance the reactivity of the metal center .
Comparison with Similar Compounds
Similar Compounds
®-TolBINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but different substituents on the phosphine groups.
®-BINAP: A widely used chiral ligand with a binaphthyl backbone and diphenylphosphine groups.
®-SEGPHOS: A chiral ligand with a similar structure but different electronic properties due to the presence of different substituents
Uniqueness
®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its specific combination of steric and electronic properties, which provide high selectivity and reactivity in catalytic processes. Its ability to facilitate a wide range of asymmetric transformations makes it a valuable tool in both academic research and industrial applications .
Properties
Molecular Formula |
C36H32NP |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[2-bis(3-methylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C36H32NP/c1-25-11-9-15-29(23-25)38(30-16-10-12-26(2)24-30)34-22-20-28-14-6-8-18-32(28)36(34)35-31-17-7-5-13-27(31)19-21-33(35)37(3)4/h5-24H,1-4H3 |
InChI Key |
UAIXCFOHUNEGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C)C6=CC=CC(=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.